14,15-Leukotriene D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14,15-白三烯 D4 是白三烯家族的一员,白三烯是从花生四烯酸衍生的类二十烷酸。该化合物被归类为嗜酸性粒细胞素,主要由嗜酸性粒细胞、肥大细胞和鼻息肉合成。它在炎症反应中起着重要作用,特别是在增加血管通透性和诱导平滑肌收缩方面。

准备方法

合成路线和反应条件: 14,15-白三烯 D4 是通过一条途径合成的,该途径涉及 15-脂氧合酶和 12-脂氧合酶对花生四烯酸的双重作用。 该过程涉及中间体的形成,例如 15-氢过氧化二十碳四烯酸和 14,15-白三烯 A4 .

工业生产方法: 14,15-白三烯 D4 的工业生产通常涉及从生物来源(例如嗜酸性粒细胞)中提取和纯化。 该过程包括细胞培养、白三烯产生的刺激以及随后使用色谱技术进行的提取和纯化 .

化学反应分析

反应类型: 14,15-白三烯 D4 经历各种化学反应,包括:

氧化: 转化为其他白三烯或代谢物。

还原: 形成活性较低的代谢物。

取代: 涉及官能团替换的反应。

常用试剂和条件:

氧化: 过氧化氢、过氧化氢酶。

还原: 硼氢化钠、氢化铝锂。

取代: 在酸性或碱性条件下使用各种亲核试剂。

主要产物:

氧化: 形成 14,15-白三烯 B4 和其他代谢物。

还原: 形成活性较低的白三烯衍生物。

取代: 形成具有改变的生物活性的取代白三烯衍生物.

科学研究应用

14,15-白三烯 D4 具有多种科学研究应用:

化学: 用作研究类二十烷酸合成和代谢的模型化合物。

生物学: 研究其在炎症反应和免疫调节中的作用。

医学: 研究其在治疗炎症性疾病(如哮喘和过敏性鼻炎)方面的潜在治疗应用。

工业: 用于开发抗炎药物和白三烯受体拮抗剂.

作用机制

14,15-白三烯 D4 通过与半胱氨酰白三烯受体(特别是半胱氨酰白三烯受体 1 和半胱氨酰白三烯受体 2)结合来发挥其作用。 这种结合触发一系列细胞内信号通路,导致平滑肌收缩、血管通透性增加以及免疫细胞募集到炎症部位 .

类似化合物:

- 白三烯 C4

- 白三烯 E4

- 白三烯 B4

比较: 14,15-白三烯 D4 在其合成途径上是独特的,涉及 15-脂氧合酶和 12-脂氧合酶,而其他白三烯,如白三烯 C4 和白三烯 E4,主要通过 5-脂氧合酶途径合成。 此外,14,15-白三烯 D4 具有独特的生物活性,例如其在增加血管通透性和诱导平滑肌收缩方面的作用 .

相似化合物的比较

- Leukotriene C4

- Leukotriene E4

- Leukotriene B4

Comparison: 14,15-Leukotriene D4 is unique in its synthesis pathway, involving both 15-lipoxygenase and 12-lipoxygenase, whereas other leukotrienes like Leukotriene C4 and Leukotriene E4 are primarily synthesized through the 5-lipoxygenase pathway. Additionally, this compound has distinct biological activities, such as its role in increasing vascular permeability and inducing smooth muscle contraction .

生物活性

14,15-Leukotriene D4 (14,15-LTD4) is a member of the leukotriene family, which are potent lipid mediators involved in various physiological and pathological processes, particularly in inflammation and immune responses. This compound is synthesized through the action of lipoxygenases and plays significant roles in conditions such as asthma, allergic reactions, and cancer.

Synthesis and Metabolism

14,15-LTD4 is produced via a unique biosynthetic pathway that involves both 15- and 12-lipoxygenases. This pathway results in the formation of leukotrienes that exhibit distinct biological activities compared to their counterparts like Leukotriene D4 (LTD4) . The metabolism of 14,15-LTD4 leads to various bioactive metabolites that can further influence inflammatory processes.

1. Pro-inflammatory Effects

14,15-LTD4 is known to act as a potent pro-inflammatory mediator. It exerts its effects primarily through the Cysteinyl Leukotriene 1 (CysLT1) receptor, which is a G-protein-coupled receptor. The activation of this receptor leads to several downstream effects:

- Bronchoconstriction: It induces contraction of bronchial smooth muscle, contributing to airway obstruction in asthma .

- Increased Vascular Permeability: This results in edema and contributes to the inflammatory response .

- Eosinophil Recruitment: Elevated levels of 14,15-LTD4 correlate with increased eosinophil counts in bronchoalveolar lavage fluid (BALF), highlighting its role in allergic inflammation .

2. Role in Cancer

Recent studies suggest that 14,15-LTD4 may facilitate cancer cell survival and proliferation. It has been shown to up-regulate beta-catenin signaling through the CysLT1 receptor pathway, which is implicated in colon cancer progression. The accumulation of beta-catenin in the nucleus activates transcription factors associated with cell growth and survival .

Case Study: Asthma

A study examining the role of leukotrienes in asthma found that patients with aspirin-induced asthma exhibited significantly elevated levels of cysteinyl leukotrienes following aspirin challenge. This increase was linked to eosinophil activation and migration into the airway lumen, suggesting that 14,15-LTD4 plays a crucial role in exacerbating asthma symptoms .

Research Findings on Cancer

Research has demonstrated that exposure to 14,15-LTD4 enhances the survival of intestinal epithelial cells by reducing apoptosis. This effect is mediated through the activation of PI3K and GSK-3β pathways, further implicating this leukotriene in cancer biology .

Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Bronchoconstriction | Activation of CysLT1 receptor | Asthma exacerbation |

| Increased vascular permeability | Induction of plasma extravasation | Inflammation and edema |

| Eosinophil recruitment | Increased levels in BALF | Allergic responses |

| Cancer cell survival | Up-regulation of beta-catenin signaling | Tumor progression |

属性

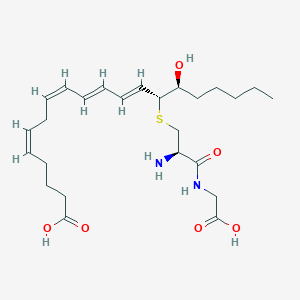

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLPEVGZIRJOA-SPCGXPCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032108 |

Source

|

| Record name | Eoxin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does EXD4 impact pancreatic beta cell proliferation?

A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []

Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?

A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.

Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?

A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。